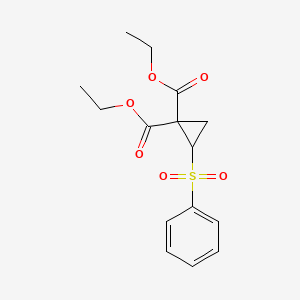
Diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate is an organic compound with a complex structure that includes a cyclopropane ring, benzenesulfonyl group, and two ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate typically involves the reaction of diethyl cyclopropane-1,1-dicarboxylate with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
Diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The benzenesulfonyl group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
Nucleophilic substitution: Products include substituted cyclopropane derivatives with various functional groups.
Hydrolysis: Products include cyclopropane-1,1-dicarboxylic acid and benzenesulfonic acid.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions, but may include cyclopropane derivatives with additional oxygen-containing functional groups.
科学研究应用
Diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its ability to interact with various biological molecules.
作用机制
The mechanism of action of diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a target enzyme or receptor, thereby modulating its activity. The benzenesulfonyl group can interact with amino acid residues in the active site of an enzyme, while the cyclopropane ring and ester groups can influence the compound’s overall binding affinity and specificity.
相似化合物的比较
Diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate can be compared with other cyclopropane derivatives, such as:
Diethyl cyclopropane-1,1-dicarboxylate: Lacks the benzenesulfonyl group, making it less reactive in certain nucleophilic substitution reactions.
Dimethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl ester groups, which can affect its solubility and reactivity.
Cyclopropane-1,1-dicarboxylic acid: The free acid form, which is more reactive in condensation reactions compared to the ester derivatives.
The presence of the benzenesulfonyl group in this compound makes it unique, as it introduces additional reactivity and potential for further functionalization.
属性
CAS 编号 |
126947-12-4 |
|---|---|
分子式 |
C15H18O6S |
分子量 |
326.4 g/mol |
IUPAC 名称 |
diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C15H18O6S/c1-3-20-13(16)15(14(17)21-4-2)10-12(15)22(18,19)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
InChI 键 |
LTZMZFOOXSUBNC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


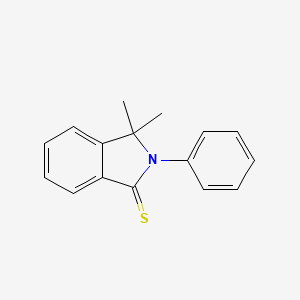
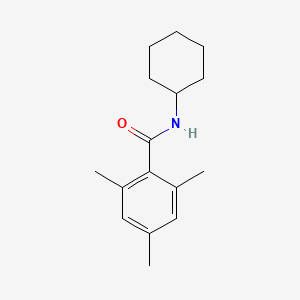
![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)
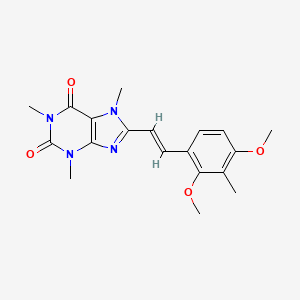
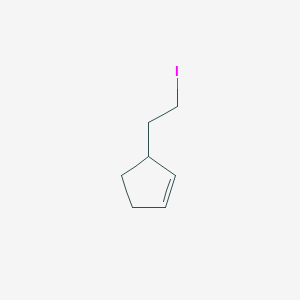
![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)
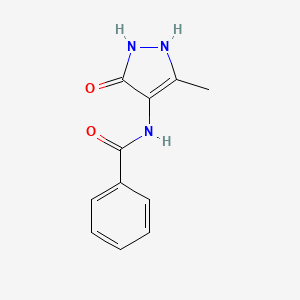
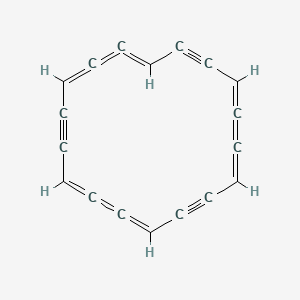
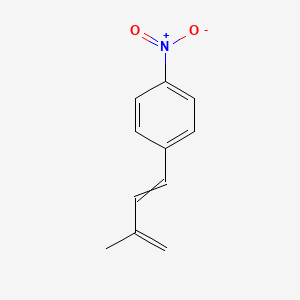
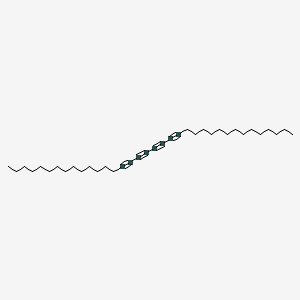

![4-Bromo-4'-[(1-ethoxyethoxy)methyl]-1,1'-biphenyl](/img/structure/B14281290.png)

![Ethenamine, 2-(1-[1,1'-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl-](/img/structure/B14281301.png)
